molecular formula C21H20N4O3S B11169237 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B11169237
M. Wt: 408.5 g/mol
InChI Key: WVXVHOAGSIOXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps. One common approach includes the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors. The methoxybenzyl group is introduced via nucleophilic substitution reactions, while the pyrrolidine ring is formed through cyclization of suitable intermediates. The final step often involves coupling the thiadiazole and pyrrolidine moieties under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group may yield methoxybenzoic acid, while reduction of the carbonyl group in the pyrrolidine ring may produce the corresponding alcohol.

Scientific Research Applications

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.

    Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound for further research.

Biological Activity

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer properties. This article reviews its synthesis, biological activity, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C15H13N3O3S
  • Molecular Weight : 315.35 g/mol

Structural Characteristics

The compound features a pyrrolidine ring substituted with a thiadiazole moiety, which is known for its diverse biological activities. The presence of the methoxybenzyl group is significant for its interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing thiadiazole derivatives exhibit notable anticancer properties. For instance:

  • Cytotoxicity Studies : A study highlighted the cytotoxic effects of various thiadiazole derivatives against different cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. The compound N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide was reported to have an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, indicating strong anticancer potential .

The anticancer activity is often linked to the induction of apoptosis in cancer cells. The activation of caspases (caspase 3, 8, and 9) has been observed in studies involving thiadiazole derivatives, suggesting that these compounds can trigger programmed cell death pathways .

Structure–Activity Relationship (SAR)

The nature of substituents on the thiadiazole ring significantly influences biological activity. Variations in substituent groups lead to differences in potency against various cancer cell lines. For instance, compounds with para-methoxy groups demonstrated enhanced inhibitory effects compared to others .

Case Studies

  • Alam et al. (2011) : Reported that several thiadiazole derivatives showed significant growth inhibition across multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer efficacy .
  • Dawood et al. (2013) : Investigated pyrazole-based thiadiazoles and found moderate to high anticancer activity against HepG2 and MCF7 cell lines with promising IC50 values .
  • Flefel et al. (2017) : Evaluated a series of thioglycosides derived from thiadiazoles against human cancer cell lines and found that glycosylation improved anticancer activity significantly .

Comparative Data Table

Compound NameCell Line TestedIC50 Value (µg/mL)Mechanism of Action
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSK-MEL-24.27Apoptosis induction
Compound with para-methoxy groupPC322.19 ± 2.1Tyrosine kinase inhibition
Compound with glycosyl moietyHCT-11692.2 ± 1.8Enhanced anticancer activity

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C21H20N4O3S/c1-28-17-9-7-14(8-10-17)11-18-23-24-21(29-18)22-20(27)15-12-19(26)25(13-15)16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3,(H,22,24,27)

InChI Key

WVXVHOAGSIOXQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.